molecular formula C4H7N3O2S2 B068474 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide CAS No. 187230-38-2

2-Amino-4-methyl-1,3-thiazole-5-sulfonamide

Cat. No.: B068474
CAS No.: 187230-38-2
M. Wt: 193.3 g/mol
InChI Key: KPALZDBVQINZCI-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is notable for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties and biological activities .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

This compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . This binding inhibits the normal function of the enzyme, disrupting the synthesis of peptidoglycan and thereby weakening the bacterial cell wall .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway . By inhibiting the action of UDP-N-acetylmuramate/L-alanine ligase, it disrupts the formation of peptidoglycan, leading to a weakened bacterial cell wall . The downstream effect of this is the potential lysis of the bacterial cell due to osmotic pressure .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the action of this compound is the potential death of bacterial cells . By inhibiting the synthesis of peptidoglycan, the compound weakens the bacterial cell wall, which can lead to cell lysis . This makes it a potential candidate for antibacterial therapy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also impact the compound’s absorption and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-1,3-thiazole-5-sulfonamide typically involves the reaction of thiourea with α-haloketones under basic conditions. One common method includes the reaction of thiourea with 2-chloroacetone in the presence of a base like sodium hydroxide . The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-methyl-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-methyl-1,3-thiazole-5-sulfonamide is unique due to the presence of both the sulfonamide and thiazole moieties, which contribute to its diverse chemical reactivity and biological activities. This combination allows for a broader range of applications compared to similar compounds .

Properties

IUPAC Name

2-amino-4-methyl-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,5,7)(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPALZDBVQINZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]acetamide (the product from Example 53, step ii) (0.44 g) in hydrazine hydrate (1.5 ml) was stirred at room temperature for 4 h. The mixture was diluted with H2O and extracted with EtOAc (×4). The combined organic extracts were dried (MgSO4), filtered and evaporated to give the subtitle compound as an off-white solid. Yield 0.23 g.
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Synthesis routes and methods II

Procedure details

A suspension of N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]acetamide (the product from Example 53, step (0.44 g) in hydrazine hydrate (1.5 ml) was stirred at room temperature for 4 h. The mixture was diluted with H2O and extracted with EtOAc (×4). The combined organic extracts were dried (MgSO4), filtered and evaporated to give the subtitle compound as an off-white solid. Yield 0.23 g.
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